Ethyl 3,4,5-trimethoxybenzoylformate

Description

BenchChem offers high-quality Ethyl 3,4,5-trimethoxybenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4,5-trimethoxybenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

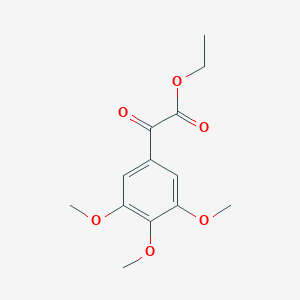

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCXDFRVQRVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641299 | |

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14655-36-8 | |

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 3,4,5-Trimethoxybenzoylformate: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylformate (CAS: 14655-36-8) is a highly versatile α-keto ester serving as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by the presence of a 3,4,5-trimethoxyphenyl moiety adjacent to an α-keto ester functional group, this compound bridges the gap between highly electrophilic reactivity and targeted biological activity. It is prominently utilized in the synthesis of tubulin polymerization inhibitors, leveraging the well-documented affinity of the trimethoxyphenyl group for the colchicine binding site on β-tubulin.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, synthetic workflows, and step-by-step laboratory protocols designed with self-validating quality control measures.

Physicochemical Profiling

Understanding the baseline quantitative data of Ethyl 3,4,5-trimethoxybenzoylformate is essential for stoichiometric calculations and analytical validation. The following table summarizes its core properties based on and specifications.

| Property | Value |

| Chemical Name | Ethyl 3,4,5-trimethoxybenzoylformate |

| CAS Registry Number | 14655-36-8 |

| Molecular Formula | C₁₃H₁₆O₆ |

| Molecular Weight | 268.26 g/mol |

| Typical Purity | ≥97.0% |

| Physical State | Solid |

| SMILES String | CCOC(=O)C(=O)c1cc(OC)c(OC)c(OC)c1 |

Structural Significance & Chemical Reactivity

The unique reactivity profile of ethyl 3,4,5-trimethoxybenzoylformate stems directly from its α-keto ester architecture. As detailed in, the contiguous arrangement of two carbonyl groups (the ketone and the ester) induces a strong dipole and a significant partial positive charge on the α-keto carbon. This renders the molecule highly susceptible to nucleophilic attack.

-

Nucleophilic Additions: Organometallic reagents (such as Grignard or organolithium reagents) preferentially attack the more electrophilic keto carbonyl over the ester carbonyl. This chemoselectivity allows for the precise synthesis of complex tertiary α-hydroxy esters.

-

Reductions: Selective reduction of the ketone functionality yields ethyl 3,4,5-trimethoxymandelate, a valuable chiral building block when reduced via asymmetric hydrogenation.

-

Condensations & Cycloadditions: The compound readily participates in multicomponent reactions. For instance, condensation with 1,2-diaminobenzenes yields functionalized quinoxalines, a common scaffold in kinase inhibitors.

Synthesis Pathways

The synthesis of ethyl 3,4,5-trimethoxybenzoylformate requires careful manipulation of oxidation states. The most reliable and high-yielding route involves the selective oxidation of an α-hydroxy ester precursor: ethyl 3,4,5-trimethoxymandelate. The critical challenge in this pathway is selecting an oxidant capable of converting the secondary alcohol to a ketone without causing oxidative cleavage of the C-C bond, which would undesirably yield 3,4,5-trimethoxybenzoic acid.

Figure 1: Step-by-step synthetic workflow for Ethyl 3,4,5-trimethoxybenzoylformate.

Applications in Drug Development: Targeting the Colchicine Site

The 3,4,5-trimethoxyphenyl moiety is a recognized "privileged structure" in oncology. Compounds containing this moiety, such as Combretastatin A-4 (CA-4) and colchicine, are potent tubulin polymerization inhibitors. They bind specifically to the colchicine site located at the interface of α- and β-tubulin.

Ethyl 3,4,5-trimethoxybenzoylformate serves as a premier precursor for appending this pharmacophore onto novel heterocyclic scaffolds. By reacting the α-keto ester with various bis-nucleophiles, medicinal chemists can generate rigid structures (like triazines or oxazoles) that project the trimethoxyphenyl group in the exact spatial orientation required for optimal target binding, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Figure 2: Mechanism of action for tubulin inhibitors derived from the trimethoxyphenyl moiety.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly detailed.

Protocol 1: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

Objective: Selective oxidation of ethyl 3,4,5-trimethoxymandelate to ethyl 3,4,5-trimethoxybenzoylformate. Rationale for Reagents: DMP is chosen over harsh oxidants (like Jones reagent or KMnO₄) because it operates under mild, neutral conditions. This prevents the oxidative cleavage of the α-hydroxy ester into the corresponding benzoic acid. Anhydrous Dichloromethane (DCM) is used as the solvent to prevent water-induced degradation of the hypervalent iodine reagent.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of ethyl 3,4,5-trimethoxymandelate in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

-

Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: Addition at 0°C mitigates the initial exothermic burst, preventing over-oxidation.

-

Oxidation: Add 1.2 equivalents of Dess-Martin Periodinane portion-wise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Quenching Strategy: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ reduces the hypervalent iodine byproducts to water-soluble iodobenzene derivatives, while NaHCO₃ neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed degradation of the product.

-

Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validation System:

-

TLC Monitoring: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The product will form a bright yellow/orange hydrazone spot, confirming the successful formation of the ketone.

-

NMR Verification: ¹H NMR must show the complete disappearance of the α-proton (typically ~5.0 ppm) and the hydroxyl proton, while retaining the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the aromatic singlet (~7.2 ppm).

Protocol 2: Chemoselective Grignard Addition

Objective: Conversion of the α-keto ester to a tertiary α-hydroxy ester via nucleophilic addition.

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 3,4,5-trimethoxybenzoylformate in anhydrous THF under argon.

-

Temperature Control: Cool the solution to strictly -78°C using a dry ice/acetone bath. Causality: At higher temperatures, the Grignard reagent loses chemoselectivity and may attack the ester carbonyl, leading to a mixture of products or complete cleavage to a diol.

-

Addition: Dropwise add 1.05 equivalents of the desired Grignard reagent (e.g., Methylmagnesium bromide). Causality: A slight 0.05 excess ensures complete conversion of the ketone while starving the reaction of excess nucleophile that could attack the ester.

-

Quenching: Stir for 1 hour at -78°C, then quench cold with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild proton source. Strong acids (like HCl) could cause the elimination of the newly formed tertiary alcohol to yield an alkene.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Self-Validation System:

-

IR Spectroscopy: Validation is confirmed by the appearance of a broad -OH stretch (~3400 cm⁻¹) and the disappearance of the ketone C=O stretch (~1680 cm⁻¹). The ester C=O stretch (~1730 cm⁻¹) must remain intact, proving chemoselectivity.

References

Ethyl 3,4,5-trimethoxybenzoylformate CAS number 14655-36-8

An In-Depth Technical Guide to Ethyl 3,4,5-trimethoxybenzoylformate (CAS 14655-36-8)

Executive Summary & Structural Rationale

Ethyl 3,4,5-trimethoxybenzoylformate is an advanced α-keto ester that serves as a highly versatile building block in organic synthesis and medicinal chemistry. The molecule’s architecture is defined by two critical motifs: an electrophilic α-dicarbonyl system and a 3,4,5-trimethoxyphenyl ring. The 3,4,5-trimethoxyphenyl moiety is widely recognized as a "privileged scaffold"[1] in pharmacology, frequently utilized in the design of tubulin inhibitors (such as colchicine and combretastatin analogs) and other bioactive agents.

Mechanistically, the presence of two adjacent carbonyl groups induces a high degree of electrophilicity at the keto carbon[2]. This renders the molecule highly susceptible to nucleophilic attack, making it an indispensable intermediate for constructing complex carbon-carbon and carbon-heteroatom frameworks[2].

Physicochemical Properties & Pathway Metrics

To facilitate experimental design, the fundamental quantitative data and comparative metrics for the synthesis of this compound are summarized below.

Table 1: Fundamental Physicochemical Properties

| Property | Value / Specification |

| CAS Number | 14655-36-8 |

| Molecular Weight | 268.26 g/mol |

| Molecular Formula | C13H16O6 |

| InChI Key | AXRCXDFRVQRVDY-UHFFFAOYSA-N |

| Structural Class | α-Keto Ester |

| Storage Conditions | 2–8 °C, inert atmosphere (protect from moisture) |

Data supported by and [2].

Table 2: Comparative Metrics of Primary Synthetic Pathways

| Synthetic Route | Typical Yield | Scalability | Key Impurity Risk |

| Mandelate Oxidation | 80–88% | High | Over-oxidation (ester cleavage) |

| Grignard Addition | 60–75% | Medium | Tertiary alcohol (double addition) |

| Double Carbonylation | 70–80% | High (Industrial) | Dehalogenated byproducts |

Synthetic Pathways & Mechanistic Workflows

The synthesis of Ethyl 3,4,5-trimethoxybenzoylformate can be approached through several strategic routes, each requiring specific mechanistic controls to ensure high fidelity and yield[2].

Fig 1. Primary synthetic pathways for Ethyl 3,4,5-trimethoxybenzoylformate.

Protocol A: Synthesis via Oxidation of Ethyl 3,4,5-trimethoxymandelate

This route relies on the chemoselective oxidation of a secondary alcohol to a ketone without disrupting the adjacent ester functionality[2].

-

Step 1: Substrate Preparation. Dissolve 1.0 equivalent of ethyl 3,4,5-trimethoxymandelate in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Step 2: Oxidant Addition. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise at 0 °C.

-

Causality Insight: DMP is selected over harsher oxidants (like Jones reagent) because it operates under near-neutral conditions. This prevents the acid-catalyzed hydrolysis of the ester group and avoids over-oxidation[2].

-

-

Step 3: In-Process Control (IPC) & Validation. Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The system self-validates when the broad hydroxyl stretch (~3400 cm⁻¹) disappears in FT-IR, replaced by a sharp α-keto carbonyl stretch (~1680 cm⁻¹).

-

Step 4: Quench & Workup. Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃.

-

Causality Insight: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing product degradation during extraction. Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Protocol B: Direct Grignard Addition to Diethyl Oxalate

This approach forms the critical carbon-carbon bond directly but requires rigorous thermodynamic control[1].

-

Step 1: Grignard Formation. React 1-bromo-3,4,5-trimethoxybenzene with magnesium turnings in dry THF to form the Grignard reagent. Validate completion via GC-MS (disappearance of the starting bromide).

-

Step 2: Cryogenic Addition. Cool a solution of diethyl oxalate (2.5 equivalents) in dry THF to -78 °C. Add the Grignard reagent dropwise over 1 hour.

-

Causality Insight: The target α-keto ester is highly electrophilic. Strict cryogenic control (-78 °C) and an excess of diethyl oxalate are mandatory to statistically and kinetically favor mono-addition. If the temperature rises, the Grignard reagent will attack the newly formed ketone, yielding an unwanted tertiary alcohol byproduct[1].

-

-

Step 3: IPC & Quench. Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Causality Insight: A mildly acidic quench is required to protonate the magnesium alkoxide intermediate gently. Using strong acids would risk hydrolyzing the ethyl ester.

-

Chemical Reactivity & Downstream Applications

The utility of Ethyl 3,4,5-trimethoxybenzoylformate lies in the differential reactivity of its two carbonyl groups. The keto carbon is highly susceptible to nucleophilic attack, making it an ideal substrate for multicomponent reactions and heterocycle synthesis[2].

Fig 2. Chemical reactivity profile and downstream transformations of the α-keto ester.

-

Heterocycle Formation: Condensation with bifunctional nitrogen nucleophiles, such as o-phenylenediamine, rapidly yields quinoxaline derivatives.

-

Chiral Building Blocks: Selective asymmetric reduction of the ketone (using chiral ruthenium or rhodium catalysts) provides enantiomerically pure α-hydroxy esters, which are critical precursors for complex API synthesis[2].

-

Amidation: The ester group can undergo aminolysis with various anilines to form biologically active amides[1].

References

Sources

Ethyl 3,4,5-Trimethoxybenzoylformate: Spectroscopic Profiling and Synthetic Methodologies

Introduction & Structural Significance

Ethyl 3,4,5-trimethoxybenzoylformate (ETMBF, CAS: 14655-36-8) is a structurally significant α-keto ester that serves as a highly versatile building block in organic synthesis and medicinal chemistry. The molecule is characterized by a ketone functional group positioned adjacent to an ester group, which imparts a distinct reactivity profile driven by high electrophilicity at the α-carbon[1]. Furthermore, the inclusion of the 3,4,5-trimethoxyphenyl moiety—a recognized "privileged scaffold"—makes this compound an essential intermediate for synthesizing tubulin-binding agents and other bioactive natural products[2].

This technical guide provides an authoritative, in-depth analysis of ETMBF, detailing its spectroscopic signatures (NMR, IR, MS) and the mechanistic rationale behind its laboratory synthesis.

Spectroscopic Characterization (NMR, IR, MS)

Proper characterization of ETMBF requires an understanding of how its highly conjugated, electron-withdrawing dicarbonyl system interacts with the electron-donating methoxy groups on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ETMBF reflect the push-pull electronic nature of the molecule.

-

¹H NMR Causality : The aromatic protons at C2 and C6 appear as a sharp singlet at δ 7.35 ppm. While typical trimethoxybenzene protons resonate upfield (∼δ 6.5 ppm), the strong electron-withdrawing effect of the α-keto ester dramatically deshields these protons[3]. The ethyl ester methylene group appears as a quartet at δ 4.42 ppm, which is shifted further downfield than a standard ester (∼δ 4.1 ppm) due to the adjacent ketone's inductive pull.

-

¹³C NMR Causality : The α-dicarbonyl system yields two distinct carbonyl resonances. The ketone carbon is highly deshielded (δ 184.2 ppm) due to the lack of resonance stabilization from an adjacent oxygen, unlike the ester carbonyl which appears upfield at δ 163.5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is dominated by two distinct carbonyl stretching frequencies. The ester C=O stretch occurs at 1735 cm⁻¹, while the conjugated ketone C=O stretch is observed at a lower frequency (1682 cm⁻¹) due to resonance with the aromatic ring, which lowers the double-bond character of the ketone carbonyl.

Mass Spectrometry (EI-MS)

Under Electron Ionization (EI), ETMBF undergoes predictable fragmentation driven by the stability of the resulting cations. The base peak at m/z 195 corresponds to the 3,4,5-trimethoxybenzoyl acylium ion. The cleavage of the C-C bond between the two carbonyls is highly favored because the resulting acylium ion is heavily resonance-stabilized by the electron-donating methoxy groups.

Mass Spectrometry (EI) fragmentation pathway of Ethyl 3,4,5-trimethoxybenzoylformate.

Quantitative Spectroscopic Data Summary

| Analytical Technique | Signal / Shift | Multiplicity & Integration | Assignment / Structural Correlation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 ppm | Singlet, 2H | Aromatic protons (C2, C6) |

| δ 4.42 ppm | Quartet, J = 7.1 Hz, 2H | Ester methylene (-OCH₂CH₃) | |

| δ 3.94 ppm | Singlet, 3H | Para-methoxy (-OCH₃) | |

| δ 3.91 ppm | Singlet, 6H | Meta-methoxy (2 × -OCH₃) | |

| δ 1.41 ppm | Triplet, J = 7.1 Hz, 3H | Ester methyl (-OCH₂CH₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 184.2 ppm | Singlet | Ketone Carbonyl (C=O) |

| δ 163.5 ppm | Singlet | Ester Carbonyl (O-C=O) | |

| δ 153.2, 144.1 ppm | Singlets | Aromatic C-OMe (C3, C4, C5) | |

| δ 62.6 ppm | Singlet | Ester methylene carbon | |

| FT-IR (ATR) | 1735 cm⁻¹ | Strong | Ester C=O stretch |

| 1682 cm⁻¹ | Strong | Conjugated Ketone C=O stretch | |

| EI-MS (70 eV) | m/z 268 | [M]⁺ | Molecular Ion |

| m/z 195 | [M - COOEt]⁺ | Acylium Ion (Base Peak) |

Synthetic Methodologies & Protocols

The synthesis of α-keto esters can be achieved through various pathways. While direct Friedel-Crafts acylation of electron-rich arenes is possible, the oxidation of corresponding acetophenones is highly scalable and allows for rigorous, self-validating purification at the intermediate stage[3].

Mechanistic Pathway: Riley Oxidation and Esterification

The two-step synthesis begins with the Riley oxidation of 3,4,5-trimethoxyacetophenone using Selenium Dioxide (SeO₂) to yield 3,4,5-trimethoxyphenylglyoxylic acid[3]. SeO₂ selectively oxidizes the α-methyl group of the acetophenone to a carbonyl. Pyridine is employed as the solvent because it acts as a mild base to facilitate the enolization of the ketone, which is the rate-determining step for the selenium electrophilic attack.

Following the isolation of the α-keto acid, a standard Fischer esterification with absolute ethanol yields the target α-keto ester[1].

Two-step synthetic workflow for Ethyl 3,4,5-trimethoxybenzoylformate via Riley oxidation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trimethoxyphenylglyoxylic Acid Self-Validating Principle: The use of an acid-base extraction ensures the absolute removal of unreacted neutral starting materials and pyridine byproducts. The immediate precipitation of the product upon acidification serves as a visual, self-validating confirmation of successful conversion[3].

-

Reaction Setup : Dissolve 3,4,5-trimethoxyacetophenone (1.0 equiv, e.g., 20 mmol) in anhydrous pyridine (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Oxidation : Add Selenium Dioxide (SeO₂, 1.5 equiv) in portions while stirring. (Caution: SeO₂ is highly toxic; perform strictly in a fume hood).

-

Reflux : Heat the mixture to reflux (∼115 °C) for 3 hours. The solution will darken, and black elemental selenium will precipitate as the reaction proceeds.

-

Filtration : Cool the mixture to room temperature and filter through a pad of Celite to remove the elemental selenium. Wash the filter cake thoroughly with ethyl acetate.

-

Concentration : Evaporate the filtrate under reduced pressure to remove the majority of the pyridine solvent.

-

Acid-Base Workup :

-

Dissolve the crude residue in ethyl acetate (150 mL).

-

Wash the organic layer with 5% aqueous HCl (3 × 50 mL) to extract residual pyridine as water-soluble pyridinium chloride.

-

Extract the organic layer with 5% aqueous NaOH (2 × 50 mL). The target α-keto acid moves into the aqueous phase as a highly soluble sodium salt, leaving unreacted acetophenone in the organic phase.

-

-

Isolation : Carefully acidify the combined aqueous NaOH extracts with 10% HCl until the pH reaches 2-3. A white to off-white solid (3,4,5-trimethoxyphenylglyoxylic acid) will immediately precipitate[3]. Filter, wash with cold water, and dry under vacuum.

Protocol B: Fischer Esterification to ETMBF

-

Reaction Setup : Dissolve the isolated 3,4,5-trimethoxyphenylglyoxylic acid (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.

-

Catalysis : Add concentrated Sulfuric Acid (H₂SO₄, 0.1 equiv) dropwise.

-

Reflux : Heat the reaction to reflux for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).

-

Quenching : Cool to room temperature and concentrate the mixture under reduced pressure to remove excess ethanol.

-

Workup : Dilute the residue with Dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid starting material.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to afford pure Ethyl 3,4,5-trimethoxybenzoylformate.

Applications in Drug Development

The resulting α-keto ester is a prime candidate for downstream functionalization. The highly electrophilic keto carbon is susceptible to nucleophilic attack, making it ideal for forming new carbon-carbon and carbon-heteroatom bonds[1]. In drug development, ETMBF is frequently utilized in multicomponent reactions to construct complex heterocyclic systems (e.g., quinoxalines, imidazoles) that bear the 3,4,5-trimethoxyphenyl group[2]. This specific moiety is critical for binding to the colchicine site of tubulin, making ETMBF-derived compounds highly valuable in the development of anti-mitotic and vascular-disrupting oncology drugs.

References

-

Benchchem. "Structural Classification and Significance of α-Keto Esters in Organic Synthesis."1

-

Google Patents. "CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide." 3

-

ACS Publications. "α-Keto Acids: Acylating Agents in Organic Synthesis." 2

Sources

Synthesis of Ethyl 3,4,5-trimethoxybenzoylformate from Gallic Acid Derivatives: A Technical Guide

Introduction and Strategic Rationale

Ethyl 3,4,5-trimethoxybenzoylformate (CAS 14655-36-8) is a highly versatile α-keto ester serving as a critical building block in the synthesis of complex pharmaceuticals[1]. The 3,4,5-trimethoxyphenyl group is widely recognized as a "privileged scaffold" in medicinal chemistry[1], frequently appearing in antispasmodics and potent tubulin polymerization inhibitors[2]. The presence of two adjacent carbonyl groups in α-keto esters leads to a high degree of electrophilicity at the keto carbon, making them indispensable tools for constructing diverse molecular architectures[1][3].

The Regiochemical Imperative: Why Start with Gallic Acid?

A common pitfall in designing a synthesis for this molecule is attempting a direct Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with ethyl chlorooxoacetate. This approach fails due to the inherent directing effects of the methoxy groups, which strongly favor electrophilic aromatic substitution at the 4-position, yielding the undesired 2,3,4-trimethoxy isomer.

To guarantee absolute regiocontrol, the synthesis must originate from a precursor where the 3,4,5-oxygenation pattern is already locked. Gallic acid (3,4,5-trihydroxybenzoic acid) provides the perfect, cost-effective starting material. The strategic conversion relies on a classical four-step sequence: exhaustive methylation, acyl chloride formation, cyanation, and a hydrolysis-esterification sequence[1][4].

Synthetic Workflow and Pathway Visualization

The transformation from gallic acid to the target α-keto ester is designed to be a self-validating system, where the success of each intermediate step can be rapidly verified via orthogonal analytical techniques.

Figure 1: Synthetic pathway from gallic acid to ethyl 3,4,5-trimethoxybenzoylformate.

Step-by-Step Experimental Methodologies

Executing these protocols requires strict adherence to anhydrous conditions during the intermediate stages, as the electrophilicity of the acyl chloride and aroyl cyanide makes them highly susceptible to premature hydrolysis[3].

Step 1: Exhaustive O-Methylation

Objective: Convert gallic acid to 3,4,5-trimethoxybenzoic acid (Eudesmic acid)[1]. Causality: Under strongly basic conditions, the phenolic hydroxyls are deprotonated to highly nucleophilic phenoxides, which rapidly attack dimethyl sulfate. The carboxylic acid is also transiently esterified but is hydrolyzed back to the acid during the basic aqueous workup. Protocol:

-

Dissolve 1.0 eq of gallic acid in a 20% aqueous NaOH solution (5.0 eq) under an inert atmosphere.

-

Cool the reaction mixture to 0–5 °C.

-

Add dimethyl sulfate (4.5 eq) dropwise over 2 hours, maintaining the temperature below 10 °C to prevent runaway exotherms.

-

Heat the mixture to reflux for 2 hours to ensure complete methylation and hydrolysis of any methyl ester formed.

-

Cool to room temperature and acidify with concentrated HCl to pH 2. The product precipitates as a white solid. Filter, wash with cold water, and dry in vacuo.

Step 2: Acyl Chloride Formation

Objective: Synthesize 3,4,5-trimethoxybenzoyl chloride. Causality: Thionyl chloride (SOCl₂) is used with a catalytic amount of DMF. The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the carboxylic acid to the acyl chloride while minimizing side reactions. Protocol:

-

Suspend 1.0 eq of 3,4,5-trimethoxybenzoic acid in anhydrous dichloromethane (DCM).

-

Add 0.05 eq of anhydrous DMF.

-

Add 1.5 eq of SOCl₂ dropwise at room temperature.

-

Reflux the mixture until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous (approx. 3 hours).

-

Concentrate under reduced pressure to remove DCM and excess SOCl₂. The resulting crude acyl chloride is used immediately to avoid atmospheric hydrolysis.

Step 3: Nucleophilic Cyanation

Objective: Form 3,4,5-trimethoxybenzoyl cyanide. Causality: The acyl chloride is subjected to a nucleophilic acyl substitution by the cyanide ion. Using Copper(I) cyanide (CuCN) in anhydrous acetonitrile ensures high conversion without hydrolytic degradation. Protocol:

-

Dissolve the crude acyl chloride (1.0 eq) in anhydrous acetonitrile.

-

Add 1.2 eq of CuCN.

-

Reflux the suspension under nitrogen for 4–6 hours.

-

Cool the mixture, filter through a pad of Celite to remove copper salts, and concentrate the filtrate.

-

Purify via short-path distillation or recrystallization to yield 3,4,5-trimethoxybenzoyl cyanide. Self-Validation Check: IR spectroscopy must show a sharp C≡N stretch at ~2220 cm⁻¹ and a shifted C=O stretch at ~1670 cm⁻¹.

Step 4: Hydrolysis and Fischer Esterification

Objective: Convert the aroyl cyanide to Ethyl 3,4,5-trimethoxybenzoylformate[1]. Causality: A highly self-validating approach involves the exhaustive hydrolysis of the benzoyl cyanide to benzoylformic acid using concentrated aqueous HCl[4]. The adjacent ketone carbonyl highly activates the nitrile toward hydrolysis. Once the α-keto acid is isolated, a standard Fischer esterification with absolute ethanol and a catalytic amount of sulfuric acid drives the equilibrium toward the target ethyl ester[1][4]. Protocol:

-

Hydrolysis: Suspend 1.0 eq of 3,4,5-trimethoxybenzoyl cyanide in concentrated aqueous HCl and stir at room temperature for 48–72 hours until complete dissolution and hydrolysis occur[4]. Extract with ether, dry, and concentrate to yield 3,4,5-trimethoxybenzoylformic acid.

-

Esterification: Dissolve the isolated acid in a 10-fold volumetric excess of absolute ethanol. Add a catalytic amount of concentrated H₂SO₄[4].

-

Reflux the mixture for 12 hours, utilizing a Dean-Stark trap or molecular sieves to remove generated water and drive the equilibrium forward.

-

Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

-

Dry over anhydrous Na₂SO₄, evaporate the solvent, and purify via silica gel chromatography to yield pure Ethyl 3,4,5-trimethoxybenzoylformate.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields for the end-to-end process. Monitoring these metrics is essential for scale-up operations.

| Synthetic Step | Reagents & Catalysts | Temp / Time | Expected Yield (%) | Key Quality Control (QC) Marker |

| 1. Methylation | Me₂SO₄, NaOH (aq) | 0 °C to Reflux / 4 h | 85 - 90% | ¹H NMR: 3x -OCH₃ singlets (~3.8 ppm) |

| 2. Chlorination | SOCl₂, DMF (cat), DCM | Reflux / 3 h | 95 - 98% | IR: C=O stretch shifts to ~1740 cm⁻¹ |

| 3. Cyanation | CuCN, Acetonitrile | Reflux / 6 h | 75 - 82% | IR: C≡N stretch appears at ~2220 cm⁻¹ |

| 4. Hydrolysis & Esterification | 1. HCl (aq)2. EtOH, H₂SO₄ | 1. RT / 48 h2. Reflux / 12 h | 65 - 72% (Over 2 steps) | IR: Two distinct C=O stretches (~1685 & 1735 cm⁻¹) |

Conclusion

The synthesis of ethyl 3,4,5-trimethoxybenzoylformate from gallic acid is a robust, self-validating pathway that circumvents the regiochemical limitations of direct Friedel-Crafts acylation. By leveraging classical transformations—methylation, chlorination, cyanation, and Fischer esterification—process chemists can secure high-purity α-keto esters suitable for downstream pharmaceutical synthesis. Strict adherence to analytical QC checks at each intermediate stage ensures the integrity of the final product.

References

- Benchchem. Ethyl 3,4,5-trimethoxybenzoylformate | 14655-36-8: Classical and Contemporary Synthetic Approaches. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEFXY3B3jxZ1mZ--jSeAyBBcGyE6w4jNq-jUi18MU4NjPYkDyuaAxUZKIS5dN5A51yYmB2hMAHXABaxSV6_EwuqGNcRUG2MUbaIv0wl4cs-PptZZXqh8zl0w3lhcyOOsTiAuaj]

- MDPI Pharmaceuticals. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPPIEHm_bczSq3SRlEEHQ_6kX1CMaqsUPg9-Ot8jRqOsveERnS-US-smUGE2vaudIQ7LXsmIf7X87nOS_nai7crahkZM2X5mvpVUCoJrWO94jGe1GyLYo4ZQCdHmWN01tB5w==]

- Organic Syntheses. Ethyl Benzoylformate. Org. Synth. 1928, 8, 68; Coll. Vol. 3, 114. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_TKRhYP5E3ELVXLBA8Xofp5WZbJYrYeZI5MIrhOe4OtYUZu03eupTP5rmFOW7n2WPk6YLzHjP9bZZBwUx5t8PtR9fdn9uWrB6oAx5Jac6po1YHNPxeJvgAmK536FAFZ3__Kp18w==]

- Chemical Reviews (ACS Publications). α-Keto Acids: Acylating Agents in Organic Synthesis. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0o8_k_BLaE-7SFM9C3ewwBL9U8Bl2-qFXAgs2pHaRFbz8Zf4tqQRfhvind3vmn75DsdZPAn9CO9zJad6lPhRHO36HyWD8ErsfTs52znrXUw16BczVJ0vfKfH_di4tHQLSGu_nalwb1cowCaEoGxc=]

Sources

The Strategic Utility of Ethyl 3,4,5-Trimethoxybenzoylformate in Medicinal Chemistry: Discovery, Synthesis, and Applications

Abstract

Ethyl 3,4,5-trimethoxybenzoylformate (CAS: 14655-36-8) is a highly versatile α -keto ester that bridges classical organic synthesis with modern drug discovery. Characterized by the presence of a 3,4,5-trimethoxyphenyl "privileged scaffold" adjacent to a highly electrophilic dicarbonyl system, this compound serves as a critical intermediate in the development of complex heterocycles, chiral α -hydroxy esters, and macrocyclic analogs. This whitepaper provides an in-depth technical analysis of its historical discovery context, mechanistic reactivity, and field-proven synthetic protocols.

Introduction & Structural Significance

In medicinal chemistry, the architectural design of active pharmaceutical ingredients (APIs) often relies on molecular frameworks that can reliably interact with multiple biological targets. The 3,4,5-trimethoxyphenyl group is universally recognized as a "privileged scaffold," functioning as the core pharmacophore in numerous bioactive natural products and synthetic drugs, including trimethoprim, colchicine, and reserpine[1].

When this moiety is conjugated to an α -keto ester to form Ethyl 3,4,5-trimethoxybenzoylformate , the resulting molecule exhibits a distinct reactivity profile. The presence of two adjacent carbonyl groups induces a profound degree of electrophilicity at the keto carbon (the α -carbon relative to the ester)[1]. This electronic environment renders the keto carbon highly susceptible to nucleophilic attack, making the compound an indispensable building block for constructing complex carbon-carbon and carbon-heteroatom bonds in pharmaceutical synthesis.

Historical Evolution of Aroylformate Synthesis

The synthesis of benzoylformates and their parent α -keto acids is deeply rooted in the foundational principles of 19th-century organic chemistry. The conceptual groundwork for accessing the aroylformate scaffold was laid by the Friedel-Crafts acylation , developed by Charles Friedel and James Crafts in 1877[1].

Historically, this electrophilic aromatic substitution provided a direct route to α -keto-acid halides by reacting an aromatic ring with an oxalyl halide (such as oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride ( AlCl3 )[1]. These highly reactive intermediates could then be quenched with alcohols to yield α -keto esters. While modern synthetic chemists have refined these classical methods to improve chemoselectivity and yield, the fundamental mechanistic logic of the Friedel-Crafts reaction remains a cornerstone for synthesizing Ethyl 3,4,5-trimethoxybenzoylformate and its derivatives.

Physicochemical Profile

To ensure rigorous analytical tracking during synthesis, the core quantitative data and physical properties of Ethyl 3,4,5-trimethoxybenzoylformate are summarized below.

| Property | Specification / Value |

| Chemical Name | Ethyl 3,4,5-trimethoxybenzoylformate |

| CAS Registry Number | 14655-36-8 |

| Molecular Formula | C13H16O6 |

| Molecular Weight | 268.26 g/mol |

| Structural Class | α -Keto Ester |

| Purity Standard (Commercial) | ≥ 97.0% |

Data supported by commercial chemical standard databases.

Synthetic Methodologies & Protocols

The synthesis of Ethyl 3,4,5-trimethoxybenzoylformate can be approached through several strategic pathways, depending on precursor availability and scale requirements.

Fig 1: Primary synthetic pathways for Ethyl 3,4,5-trimethoxybenzoylformate.

Protocol A: Fischer Esterification of 3,4,5-Trimethoxybenzoylformic Acid

Causality & Logic: The Fischer esterification is an equilibrium-driven process. By utilizing absolute ethanol as both the reactant and the solvent, and applying a catalytic amount of concentrated sulfuric acid, the reaction is driven forward via Le Chatelier's principle[1].

Step-by-Step Workflow:

-

Initiation: Suspend 3,4,5-trimethoxybenzoylformic acid (CAS: 88755-16-2) in a 10-fold molar excess of absolute ethanol.

-

Catalysis: Cool the mixture to 0°C and add concentrated H2SO4 (0.1 equivalents) dropwise to prevent exothermic degradation of the α -keto moiety.

-

Propagation: Attach a reflux condenser and heat the reaction mixture to 85°C for 12–16 hours. Monitor progression via TLC or LC-MS.

-

Quenching (Self-Validating Step): Cool to room temperature and concentrate under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO3 . Crucial: Neutralization halts the acid-catalyzed reverse hydrolysis of the newly formed ester during aqueous workup.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the target α -keto ester.

Protocol B: Selective Oxidation of Ethyl 3,4,5-trimethoxymandelate

Causality & Logic: Converting an α -hydroxy ester to an α -keto ester requires a mild, chemoselective oxidant. Harsh oxidants (like KMnO4 ) risk cleaving the C-C bond between the carbonyls. Dess-Martin periodinane (DMP) is selected because it operates under mild conditions, preventing over-oxidation and preserving the ester functionality[1].

Step-by-Step Workflow:

-

Preparation: Dissolve ethyl 3,4,5-trimethoxymandelate in anhydrous DCM under an inert argon atmosphere.

-

Oxidation: Add DMP (1.2 equivalents) portion-wise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching (Self-Validating Step): Add a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3 . Stir vigorously for 15 minutes. Crucial: The thiosulfate reduces unreacted DMP and iodine byproducts, while the bicarbonate neutralizes the generated acetic acid, preventing product degradation.

-

Purification: Extract with DCM, dry, and purify via silica gel flash chromatography.

Mechanistic Reactivity & Downstream Applications

The utility of Ethyl 3,4,5-trimethoxybenzoylformate in drug discovery stems directly from its downstream reactivity profile. The compound acts as a highly efficient electrophilic partner in multicomponent reactions and cycloadditions[1].

Fig 2: Downstream reactivity profile of the α-keto ester pharmacophore.

-

Nucleophilic Additions: Nitrogen-containing nucleophiles (e.g., primary amines, anilines) readily attack the highly electrophilic α -keto carbon to form imines, or react at the ester to form complex amides[1].

-

Asymmetric Reductions: The ketone can be stereoselectively reduced using chiral catalysts to afford enantiopure α -hydroxy esters, which are vital chiral building blocks for peptidomimetics.

-

Cycloadditions: The dicarbonyl system participates in condensation reactions with binucleophiles (like hydrazines or diamines) to rapidly assemble pyrazines, quinoxalines, and other heterocyclic systems prevalent in modern APIs.

Role in Modern Drug Discovery

Beyond its utility as a simple building block, the trimethoxybenzoylformate scaffold is actively utilized in the synthesis of advanced therapeutics. For example, in the development of macrocyclic analogs, the parent acid (3,4,5-trimethoxybenzoylformic acid) has been successfully utilized in coupling reactions to append the trimethoxyphenyl pharmacophore onto complex macrolide structures[2].

In these advanced applications, the α -keto functionality often serves a dual purpose: it acts as a rigid linker that influences the conformational geometry of the macrocycle, while the trimethoxyphenyl ring engages in π−π stacking and hydrophobic interactions within the target protein's binding pocket.

Conclusion

Ethyl 3,4,5-trimethoxybenzoylformate is far more than a standard organic intermediate; it is a strategically designed molecular tool. By combining the biological promiscuity of the trimethoxyphenyl privileged scaffold with the synthetic versatility of an α -keto ester, it empowers medicinal chemists to rapidly navigate chemical space. Whether synthesized via classical Friedel-Crafts acylation or modern selective oxidation, its reliable reactivity ensures its continued relevance in the pipeline of next-generation therapeutics.

Sources

Thermodynamic and Physicochemical Profiling of Ethyl 3,4,5-trimethoxybenzoylformate: A Technical Guide for Advanced Synthesis

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylformate (CAS: 14655-36-8) is a highly versatile α-keto ester utilized extensively as a key intermediate in organic synthesis and active pharmaceutical ingredient (API) development. The molecule is defined by two structurally contrasting motifs: a highly electron-rich 3,4,5-trimethoxyphenyl ring and a highly electrophilic α-keto ester moiety[1]. This dichotomy of electron density dictates its chemical reactivity and governs its fundamental physical properties.

This whitepaper provides an in-depth analysis of the physical characteristics of Ethyl 3,4,5-trimethoxybenzoylformate (ETMBF)—specifically its melting and boiling points—and outlines self-validating experimental protocols for their precise determination.

Physicochemical Profiling & Structural Causality

Understanding the physical state of ETMBF is critical for optimizing reaction conditions, storage, and downstream purification. The table below summarizes its core quantitative data alongside the structural causality driving these metrics.

| Property | Value | Structural Basis & Causality |

| Molecular Formula | C₁₃H₁₆O₆ | - |

| Molecular Weight | 268.26 g/mol [1] | The relatively high molecular weight contributes to elevated London dispersion forces, directly increasing the energy required for vaporization. |

| Melting Point | 67.0 - 70.0 °C[2] | Dictated by the steric bulk of the three methoxy groups. These out-of-plane groups disrupt tight π-π stacking in the crystal lattice, lowering the lattice energy to yield a low-melting solid. |

| Boiling Point | 174.8 °C[3] | Driven by strong dipole-dipole interactions generated by the adjacent carbonyl groups of the α-keto ester, requiring significant thermal energy to break intermolecular bonds in the liquid phase. |

Thermodynamic Implications in Synthesis

Because ETMBF melts at 67.0 - 70.0 °C[2], it is handled as a stable solid during storage and transport. However, its low melting point allows it to be easily liquefied for solvent-free catalytic transformations or to facilitate rapid dissolution in non-polar organic solvents. The high electrophilicity of the keto carbon makes it a prime target for nucleophilic attack by amines or sulfur reagents, yielding heterocyclic drug candidates[4].

Synthetic pathways and downstream reactivity of Ethyl 3,4,5-trimethoxybenzoylformate.

Experimental Protocols for Property Determination

To ensure high scientific integrity and reproducibility, reliance on visual capillary melting point methods or standard atmospheric distillation is insufficient. The following protocols utilize self-validating thermodynamic systems to accurately determine the phase transition points of ETMBF.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for melting point analysis, providing a thermodynamic profile that reveals polymorphs or trace impurities that visual methods miss.

-

System Calibration: Run an Indium standard (MP 156.6 °C) prior to analysis.

-

Causality: This validates the thermal resistance and heat capacity of the sensor, ensuring the instrument is perfectly calibrated for the target 67-70 °C range.

-

-

Sample Preparation: Encapsulate 1.5 - 3.0 mg of ETMBF in a hermetically sealed aluminum pan.

-

Causality: Aluminum provides optimal thermal conductivity. The strictly controlled micro-mass prevents thermal lag, ensuring the sample temperature accurately reflects the furnace temperature without peak broadening.

-

-

Atmosphere Control: Establish a Nitrogen (N₂) purge at 50 mL/min.

-

Causality: Displaces oxygen from the furnace to prevent premature oxidative degradation of the electron-rich trimethoxyphenyl ring at elevated temperatures.

-

-

Thermal Ramp Execution: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 100 °C.

-

Causality: A 10 °C/min rate provides the optimal thermodynamic balance between peak resolution (distinguishing closely melting impurities) and sensitivity (maximizing the signal-to-noise ratio of the heat flow).

-

-

Data Analysis: Calculate the melting point using the extrapolated onset temperature of the endothermic peak, which should align with the 67.0 - 70.0 °C specification[2].

Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Protocol B: Boiling Point Determination via Vacuum Micro-Distillation

Because the atmospheric boiling point of ETMBF is high (174.8 °C)[3], prolonged heating at 1 atm can induce thermal decomposition of the α-keto ester linkage. Vacuum distillation is required.

-

Apparatus Setup: Assemble a micro-distillation apparatus equipped with a short-path condenser and a calibrated digital vacuum gauge.

-

Causality: A short-path condenser minimizes the holdup volume for the high-boiling liquid, preventing prolonged thermal stress on the molecule.

-

-

Vacuum Application & Distillation: Apply a controlled vacuum (e.g., 10 mmHg) and slowly heat the oil bath. Record the temperature of the vapor phase when steady reflux and condensation occur.

-

Causality: Lowering the internal pressure drastically reduces the required thermal energy for vaporization, preserving the structural integrity of the α-keto ester during the phase transition.

-

-

Nomograph Correction (Self-Validation): Use a pressure-temperature nomograph (based on the Clausius-Clapeyron equation) to extrapolate the observed vacuum boiling point back to standard atmospheric pressure (760 mmHg).

-

Causality: This mathematical correction validates the experimental data against the theoretical 1 atm boiling point of 174.8 °C[3], ensuring the isolated fraction is pure ETMBF and not a degradation byproduct.

-

References

-

[3] Title: 14655-36-8 ETHYL 3,4,5-TRIMETHOXYBENZOYLFORMATE | Source: ChemSigma Database | URL: [Link]

-

[2] Title: Safety Data Sheet - 14655-36-8 | Source: Rieke Metals | URL:[Link]

Sources

Application Note: Ethyl 3,4,5-trimethoxybenzoylformate in Organic Synthesis and Drug Development

Executive Summary

Ethyl 3,4,5-trimethoxybenzoylformate (CAS: 14655-36-8) is a highly versatile α -keto ester that serves as a critical building block in advanced organic synthesis [1]. Featuring the "privileged" 3,4,5-trimethoxyphenyl scaffold—a motif ubiquitous in tubulin-binding agents, antispasmodics, and antimicrobial therapeutics—this compound bridges the gap between complex structural assembly and targeted pharmacological design [2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis, reactivity, and laboratory handling of ethyl 3,4,5-trimethoxybenzoylformate.

Mechanistic Insights & Reactivity Profile

The α -Keto Ester Advantage

Ethyl 3,4,5-trimethoxybenzoylformate belongs to the α -keto ester family, characterized by a ketone functional group positioned adjacent to an ester moiety [2]. This structural arrangement creates a unique electronic environment:

-

Enhanced Electrophilicity: The ester group inductively withdraws electron density from the adjacent ketone, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This renders the keto carbon highly susceptible to nucleophilic attack [2].

-

Resonance Stabilization: The electron-donating nature of the 3,4,5-trimethoxyphenyl ring partially offsets this extreme electrophilicity via resonance. This delicate electronic balance prevents unwanted spontaneous dimerization or hydration, making the reagent stable enough for storage while remaining highly reactive under targeted conditions.

Primary Transformation Pathways

The compound's reactivity profile makes it an indispensable tool for constructing complex molecular architectures [2]:

Reactivity pathways of ethyl 3,4,5-trimethoxybenzoylformate in organic synthesis.

Synthetic Strategies & Quantitative Data

The synthesis of ethyl 3,4,5-trimethoxybenzoylformate can be achieved through two primary pathways: the oxidation of an α -hydroxy ester precursor or the direct Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

Table 1: Comparison of Synthetic Strategies

| Parameter | Route A: Selective Oxidation [2] | Route B: Friedel-Crafts Acylation [3] |

| Starting Material | Ethyl 3,4,5-trimethoxymandelate | 1,2,3-Trimethoxybenzene + Ethyl oxalyl chloride |

| Key Reagents | Dess-Martin Periodinane (DMP) or Swern | AlCl 3 or TiCl 4 |

| Typical Yield | 85 – 92% | 60 – 75% |

| Chemoselectivity | High (avoids ester cleavage) | Moderate (risk of demethylation) |

| Scalability | Best for bench-scale (<50g) | Better for large-scale (>100g) |

| Primary Challenge | Reagent cost (DMP) / Odor (Swern) | Regioselectivity and Lewis acid-induced ether cleavage |

Experimental Protocols

Protocol A: Synthesis via Selective Oxidation of Ethyl 3,4,5-trimethoxymandelate

Causality & Rationale: The oxidation of the secondary alcohol in ethyl 3,4,5-trimethoxymandelate must be executed without hydrolyzing or cleaving the adjacent ester functionality[2]. Dess-Martin Periodinane (DMP) is selected here because it operates under extremely mild, neutral conditions, preventing the transesterification or degradation often seen with harsh acidic oxidants (like Jones reagent).

Step-by-step synthetic workflow from benzaldehyde to the target α-keto ester.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of ethyl 3,4,5-trimethoxymandelate in 40 mL of anhydrous dichloromethane (CH 2 Cl 2 ) in a flame-dried round-bottom flask under an argon atmosphere.

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the initial exothermic reaction of DMP and prevents over-oxidation.

-

Reagent Addition: Add 11.0 mmol (1.1 equiv) of Dess-Martin Periodinane in small portions over 10 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, lower R f due to the hydroxyl group) should completely disappear, replaced by a higher R f spot corresponding to the keto ester.

-

Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3 and 20 mL of saturated aqueous Na 2 S 2 O 3 . Stir vigorously for 15 minutes until the organic layer is clear. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes acetic acid byproducts, preventing ester hydrolysis.

-

Extraction & Purification: Extract with CH 2 Cl 2 (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

-

Self-Validation (Analytical): Confirm success via 13 C NMR. The disappearance of the carbinol carbon (

δ 73 ppm) and the appearance of a highly deshielded ketone carbonyl carbon (δ 185 ppm) alongside the ester carbonyl (~ δ 163 ppm) validates the structure [4].

Protocol B: Chemoselective Grignard Addition

Causality & Rationale: When reacting ethyl 3,4,5-trimethoxybenzoylformate with Grignard reagents, the extreme electrophilicity of the α -keto carbon allows for chemoselective addition over the ester carbonyl. By performing the reaction at low temperatures (-78 °C), the kinetic product (addition to the ketone) is isolated exclusively, preventing double addition.

Step-by-Step Methodology:

-

Setup: Dissolve 5.0 mmol of ethyl 3,4,5-trimethoxybenzoylformate in 20 mL of anhydrous THF under argon. Cool to -78 °C using a dry ice/acetone bath.

-

Addition: Dropwise add 5.2 mmol (1.04 equiv) of the desired Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether) over 15 minutes.

-

Stirring: Maintain at -78 °C for 1 hour.

-

Quenching: Quench cold with 10 mL of saturated aqueous NH 4 Cl. Causality: A mild acidic quench prevents base-catalyzed hydrolysis of the ester group.

-

Workup: Extract with ethyl acetate, dry over MgSO 4 , and concentrate to yield the tertiary α -hydroxy ester.

Applications in Drug Development

The 3,4,5-trimethoxyphenyl moiety is widely recognized as a "privileged scaffold" in medicinal chemistry [2]. It is a critical pharmacophore in several classes of therapeutics:

-

Tubulin Inhibitors: Molecules like Colchicine and Combretastatin A-4 rely on the trimethoxyphenyl group to bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.

-

Gastrointestinal Agents: Trimebutine, an antispasmodic agent used for irritable bowel syndrome, features a modified trimethoxyphenyl architecture. Ethyl 3,4,5-trimethoxybenzoylformate serves as a highly efficient upstream intermediate for synthesizing trimebutine analogs via reductive amination pathways.

By utilizing ethyl 3,4,5-trimethoxybenzoylformate, medicinal chemists can rapidly introduce this privileged scaffold into novel drug candidates through simple, high-yielding multicomponent reactions or targeted functionalizations.

References

-

Ashford's Dictionary of Industrial Chemicals. 1,2,3-trimethoxybenzene and ethyl oxalyl chloride applications. Retrieved from [Link]

Application Notes and Protocols: Reactions of Ethyl 3,4,5-trimethoxybenzoylformate with Nucleophilic Reagents

Introduction: The Versatility of a Bio-Inspired Scaffold

Ethyl 3,4,5-trimethoxybenzoylformate is a member of the α-keto ester class of organic compounds, characterized by a ketone and an ester functional group positioned on adjacent carbon atoms.[1][2] This arrangement creates a highly electrophilic keto-carbonyl carbon, making it a prime target for a wide array of nucleophilic attacks.[1][3] The 3,4,5-trimethoxybenzoyl moiety, often derived from the natural product gallic acid, is a key structural feature in numerous pharmacologically active molecules, including the antibacterial drug Trimethoprim.[1][4][5] This makes Ethyl 3,4,5-trimethoxybenzoylformate an exceptionally valuable and versatile building block for the synthesis of complex molecular architectures in medicinal chemistry and drug development.[1][6]

This guide provides an in-depth exploration of the reactivity of Ethyl 3,4,5-trimethoxybenzoylformate with common classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and explain the causal reasoning behind key experimental choices, empowering researchers to leverage this powerful synthetic intermediate effectively.

Pillar 1: Chemoselective Reduction with Hydride Nucleophiles

The proximate arrangement of the ketone and ester carbonyls in Ethyl 3,4,5-trimethoxybenzoylformate presents a classic chemoselectivity challenge. For many synthetic pathways, the goal is the selective reduction of the more reactive ketone to a secondary alcohol without affecting the less reactive ester.

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[1] It is a mild reducing agent that exhibits excellent selectivity for aldehydes and ketones over esters under standard conditions.[1] More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both carbonyl groups. The use of a protic solvent like methanol or ethanol is crucial; it not only serves as the solvent but also protonates the intermediate alkoxide to yield the final alcohol product.[7]

Protocol 1: Selective Ketone Reduction to Ethyl 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetate

This protocol details the selective reduction of the ketone functionality.

Workflow Diagram: Hydride Reduction

Sources

- 1. Ethyl 3,4,5-trimethoxybenzoylformate | 14655-36-8 | Benchchem [benchchem.com]

- 2. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

Application Note: High-Yield Synthesis of Bioactive Heterocyclic Scaffolds Using Ethyl 3,4,5-Trimethoxybenzoylformate

Executive Summary

The 3,4,5-trimethoxyphenyl moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in drug development to target the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization in cancer and parasitic models[1][2]. Integrating this pharmacophore into rigid heterocyclic cores (such as quinoxalines, benzoxazines, and triazines) often enhances metabolic stability and target affinity[3]. This application note details the mechanistic rationale and validated protocols for utilizing Ethyl 3,4,5-trimethoxybenzoylformate (CAS: 14655-36-8) as a highly efficient α-keto ester building block for the regioselective synthesis of these complex heterocycles.

Scientific Rationale & Mechanistic Causality

Ethyl 3,4,5-trimethoxybenzoylformate is an α-keto ester characterized by two adjacent carbonyl groups. This structural arrangement induces a profound degree of electrophilicity at the keto carbon (α-carbon), rendering it highly susceptible to nucleophilic attack[1][4].

Causality in Regioselection: When reacted with asymmetric dinucleophiles (e.g., 2-aminophenol or thiosemicarbazide), the reaction is strictly regiocontrolled by the differential electrophilicity of the two carbonyls. The stronger nucleophile (the primary amine) preferentially attacks the highly electrophilic α-keto carbon, forming a Schiff base (imine) intermediate. Subsequent intramolecular cyclization occurs via nucleophilic acyl substitution at the adjacent ester carbonyl. This secondary step expels ethanol, driving the formation of a thermodynamically stable, fully conjugated heterocyclic ring.

Reaction Workflow & Logical Relationships

Mechanistic workflow for heterocyclic synthesis via α-keto ester condensation.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(3,4,5-Trimethoxyphenyl)quinoxalin-2(1H)-one

Objective: To synthesize a quinoxaline derivative, a structural class with documented anti-malarial, anti-inflammatory, and anti-cancer properties[2][3]. Self-Validating Design: This protocol is inherently self-validating. The highly conjugated, planar quinoxalinone product is insoluble in cold ethanol. As the cyclization proceeds, the product precipitates out of the solution. This phase separation continuously drives the equilibrium forward (Le Chatelier's principle) and provides an immediate visual cue of reaction success.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (268.3 mg) of Ethyl 3,4,5-trimethoxybenzoylformate in 10 mL of absolute ethanol.

-

Reagent Addition: Add 1.1 mmol (118.9 mg) of o-phenylenediamine to the stirring solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid. Mechanistic note: The acid protonates the α-keto oxygen, further increasing the electrophilicity of the carbon and accelerating imine formation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 2 to 3 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active α-keto ester spot indicates completion.

-

Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. A dense yellow/orange precipitate will form.

-

Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials and trace impurities.

-

Drying: Dry the solid in vacuo at 40°C overnight to afford the pure target compound.

Protocol B: Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,4-benzoxazin-2-one

Objective: To synthesize a benzoxazine core utilizing an asymmetric dinucleophile (2-aminophenol). Self-Validating Design: The initial imine condensation generates water, which can hydrolyze the ester if left in the system. By utilizing a Dean-Stark apparatus with toluene, water is azeotropically removed. The measurable collection of water in the trap physically validates the completion of the first mechanistic step.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (268.3 mg) of Ethyl 3,4,5-trimethoxybenzoylformate in 15 mL of anhydrous toluene in a 50 mL round-bottom flask.

-

Reagent Addition: Add 1.1 mmol (120.0 mg) of 2-aminophenol.

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Cyclization: Continue refluxing for 4 to 6 hours. Monitor the Dean-Stark trap; the collection of the theoretical yield of water (~18 µL) confirms the complete formation of the Schiff base intermediate, allowing the secondary cyclization (ethanol elimination) to proceed efficiently.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient from 9:1 to 7:3) to isolate the pure benzoxazinone.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for synthesizing various heterocyclic scaffolds using Ethyl 3,4,5-trimethoxybenzoylformate as the primary electrophile.

| Dinucleophile | Target Heterocycle | Solvent System | Additive / Catalyst | Time (h) | Typical Yield (%) |

| o-Phenylenediamine | Quinoxalin-2(1H)-one | Ethanol | Acetic Acid (cat.) | 2 - 3 | 85 - 92 |

| 2-Aminophenol | 1,4-Benzoxazin-2-one | Toluene | None (Dean-Stark) | 4 - 6 | 75 - 82 |

| 2-Aminothiophenol | 1,4-Benzothiazin-2-one | Ethanol | None | 3 - 5 | 80 - 88 |

| Thiosemicarbazide | 1,2,4-Triazin-3-one deriv. | Acetic Acid | None | 4 - 5 | 70 - 78 |

References

-

Structural Classification and Significance of α-Keto Esters in Organic Synthesis. Benchchem. 1

-

Potassium tert-Butoxide Promoted α-Keto Ester Synthesis via C(O)-N Bond Cleavage of Isatins. ResearchGate. 4

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. NIH/PMC. 2

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. 3

Sources

- 1. Ethyl 3,4,5-trimethoxybenzoylformate | 14655-36-8 | Benchchem [benchchem.com]

- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Ethyl 3,4,5-Trimethoxybenzoylformate as a Strategic Precursor in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

Ethyl 3,4,5-trimethoxybenzoylformate (CAS: 14655-36-8) is a highly versatile α -keto ester that serves as a critical building block in modern pharmaceutical synthesis[1]. The strategic value of this compound lies in its dual functionality:

-

The α -Keto Ester Moiety: The presence of two adjacent carbonyl groups creates extreme electrophilicity at the α -carbon. This renders the molecule highly susceptible to nucleophilic attack and stereoselective reduction, allowing for the precise construction of chiral centers and complex heterocyclic frameworks[1].

-

The Privileged TMP Scaffold: The 3,4,5-trimethoxyphenyl (TMP) group is a recurring structural motif in biologically active compounds. In oncology, the TMP moiety is essential for maintaining the molecular conformation required for high-affinity binding to the colchicine site on β -tubulin[2]. By acting as Colchicine Binding Site Inhibitors (CBSIs), TMP-derivatives disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis in multidrug-resistant cancer cells[3],[4].

Mechanism of action for TMP-based Colchicine Binding Site Inhibitors (CBSIs).

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , embedding in-process controls (IPCs) directly into the workflow to verify intermediate success before proceeding.

Protocol A: Asymmetric Reduction to Chiral Ethyl 3,4,5-Trimethoxymandelate

Causality & Rationale: Chiral α -hydroxy esters are essential for synthesizing stereospecific ligands. The reduction of the α -keto group must be highly enantioselective. Utilizing an asymmetric catalyst (e.g., chiral acyloxyborohydrides) or engineered biocatalysts ensures that the hydride transfer occurs exclusively from one stereoface, yielding high enantiomeric excess (ee)[5],[6].

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 3,4,5-trimethoxybenzoylformate (1.0 eq) in anhydrous THF under an inert argon atmosphere to prevent moisture from quenching the active hydride species.

-

Catalyst Addition: Introduce the chiral reducing system (e.g., NaBH4 complexed with an (R,R)-tartaric acid derivative) at -78°C. Rationale: Cryogenic temperatures maximize stereofacial selectivity by rigidifying the transition state.

-

Reaction Execution: Stir the mixture for 4-6 hours, allowing the temperature to gradually rise to -20°C.

-

Self-Validation (IPC 1): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the UV-active precursor spot validates total conversion.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl to destroy unreacted hydrides. Extract with dichloromethane ( 3× ), dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Self-Validation (IPC 2): Analyze the crude product via Chiral HPLC. A successful run will demonstrate an enantiomeric excess (ee) of >95%. Confirm structural integrity via 1H -NMR by identifying the newly formed chiral α -proton signal (typically a singlet or doublet around δ 5.1 ppm).

Protocol B: Synthesis of TMP-Substituted Indole Derivatives (Anti-Mitotic Agents)

Causality & Rationale: Condensation of the α -keto ester with substituted phenylhydrazines facilitates the Fischer indole synthesis. The α -keto ester acts as a bifunctional electrophile, enabling rapid cyclization that locks the TMP moiety into a rigid, bio-active conformation necessary for tubulin binding[4].

Step-by-Step Methodology:

-

Condensation: Combine Ethyl 3,4,5-trimethoxybenzoylformate (1.0 eq) and the target substituted phenylhydrazine (1.1 eq) in glacial acetic acid. Rationale: The acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the α -carbon to accelerate imine formation.

-

Cyclization: Heat the mixture to reflux (110°C) for 8-12 hours to drive the [3,3]-sigmatropic rearrangement and subsequent cyclization.

-

Self-Validation (IPC 1): Perform LC-MS analysis on a reaction aliquot. The presence of the target molecular ion mass [M+H]+ validates successful indole ring formation.

-

Purification: Cool the mixture to room temperature, pour into ice water, and neutralize with saturated NaHCO3 . Filter the resulting precipitate and recrystallize from hot ethanol.

-

Self-Validation (IPC 2): Confirm structural integrity using 13C -NMR. The disappearance of the highly deshielded ketone carbonyl carbon ( ∼ 186 ppm) and its replacement by aromatic heterocyclic resonances validates the final API scaffold.

Synthetic pathways from Ethyl 3,4,5-trimethoxybenzoylformate to pharmaceutical scaffolds.

Quantitative Data: Efficacy of Reduction Systems

The choice of reduction system drastically impacts the yield and enantiomeric purity of the resulting α -hydroxy ester. The table below summarizes field-proven systems for the asymmetric reduction of α -keto esters[5],[6],[7].

| Reducing System | Catalyst / Modifier | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Chemical Hydride |

NaBH4

| -78 to -20 | 85 - 92 | > 95 |

| Whole-Cell Biocatalysis | Engineered S. cerevisiae | 30 | > 50 | ≥ 99.4 |

| Heterogeneous Catalysis | Pt(111) + Cinchonidine | Room Temp | 95 | 97 |

Sources

- 1. Ethyl 3,4,5-trimethoxybenzoylformate | 14655-36-8 | Benchchem [benchchem.com]

- 2. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Integration of enzyme, strain and reaction engineering to overcome limitations of baker's yeast in the asymmetric reduction of alpha-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

The Versatility of Ethyl 3,4,5-trimethoxybenzoylformate in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of synthetic building blocks, Ethyl 3,4,5-trimethoxybenzoylformate emerges as a compound of significant interest. Its structure is characterized by an α-keto ester functionality, a reactive motif that serves as a versatile handle for chemical transformations, and a 3,4,5-trimethoxyphenyl group. This latter component is widely recognized as a "privileged scaffold," a molecular framework that frequently appears in biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of three methoxy groups on the phenyl ring is a key feature in several tubulin polymerization inhibitors, which disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.

This technical guide provides an in-depth exploration of the applications of Ethyl 3,4,5-trimethoxybenzoylformate in medicinal chemistry. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just theoretical insights but also practical, step-by-step protocols for the synthesis of bioactive heterocyclic compounds.

Core Application: Synthesis of Bioactive Heterocycles

The primary utility of Ethyl 3,4,5-trimethoxybenzoylformate in medicinal chemistry lies in its role as a precursor for the synthesis of a diverse range of heterocyclic compounds. The vicinal dicarbonyl-like reactivity of the α-keto ester moiety makes it an excellent substrate for condensation reactions with dinucleophiles, leading to the formation of various heterocyclic ring systems.[2] This approach offers a direct route to incorporating the valuable 3,4,5-trimethoxyphenyl pharmacophore into novel molecular entities.

Application Note 1: Synthesis of Pyrazolone Derivatives as Potential Anticancer Agents

Pyrazolone and its derivatives, a class of five-membered nitrogen-containing heterocycles, are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The conventional synthesis of pyrazoline derivatives often proceeds through a chalcone intermediate, which is typically prepared from an aldehyde. However, the α-keto ester functionality of Ethyl 3,4,5-trimethoxybenzoylformate provides a more direct and efficient pathway to pyrazolone-type structures through reaction with hydrazine derivatives.

The resulting 5-(3,4,5-trimethoxyphenyl)pyrazolin-3-one scaffold is a promising candidate for anticancer drug discovery. The 3,4,5-trimethoxyphenyl group is a key structural feature of many potent tubulin inhibitors. By incorporating this moiety into a pyrazolone ring, it is possible to generate novel compounds that may exhibit enhanced or novel mechanisms of anticancer activity. Several studies have reported significant cytotoxic activity of pyrazoline derivatives bearing the 3,4,5-trimethoxyphenyl group against various cancer cell lines.[5]

Caption: A proposed two-stage synthesis of an isoxazole derivative.

Quantitative Data on Biological Activities

The following table summarizes the reported in vitro anticancer activity of various heterocyclic compounds containing the 3,4,5-trimethoxyphenyl moiety, providing a strong rationale for using Ethyl 3,4,5-trimethoxybenzoylformate as a starting material for the synthesis of novel anticancer agents.

| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline | 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MCF-7 (Breast) | Potent | [5] |

| Pyrazoline | Coumarin-based with 3,4,5-trimethoxybenzene | P. falciparum | 11.63 µg/mL | [3] |

| 1,3,4-Thiadiazole | 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 µM | [6] |

| 1,2,3-Triazole | 1-(Benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivative | HeLa (Cervical) | 0.73 ± 0.67 | [7] |

| Thiazole-Pyrimidine | N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | HCT-116 (Colorectal) | 40.87% GI at 10 µM | [8] |

Conclusion and Future Perspectives

Ethyl 3,4,5-trimethoxybenzoylformate represents a highly valuable and somewhat underutilized building block in the synthesis of medicinally relevant heterocyclic compounds. Its dual functionality of a reactive α-keto ester and a privileged 3,4,5-trimethoxyphenyl scaffold provides a direct entry point to novel chemical entities with significant therapeutic potential. The protocols and application notes provided herein offer a practical framework for researchers to explore the rich chemistry of this compound and to develop new generations of anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on expanding the library of heterocycles synthesized from this precursor and conducting comprehensive biological evaluations to fully elucidate their structure-activity relationships and mechanisms of action.

References

- Akhter, M. et al. (2015). Synthesis and evaluation of coumarin-based pyrazoline derivatives as antimalarial and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3892-3896.

- Jain, S. K., Singhal, R., & Jain, N. K. (2021). Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology, 14(12), 6223-6227.

- Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, Anti-inflammatory and Antioxidant Agents. (2015). Der Pharma Chemica, 7(10), 235-245.